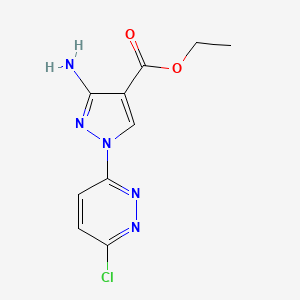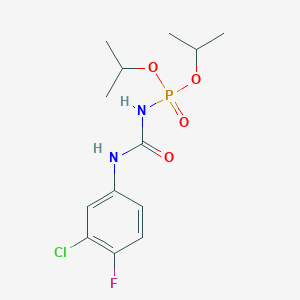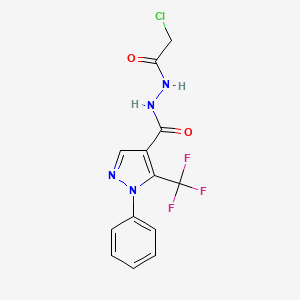![molecular formula C14H9F3N4O3 B3042704 5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 655234-82-5](/img/structure/B3042704.png)
5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate
Vue d'ensemble
Description
5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate is a useful research compound. Its molecular formula is C14H9F3N4O3 and its molecular weight is 338.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes in Biological Imaging
This compound is widely used as a fluorescent probe due to its strong fluorescence properties. It is particularly useful in biological imaging to visualize cellular components and track biological processes in real-time. The benzoxadiazole moiety contributes to its high fluorescence quantum yield, making it an excellent marker for various biological assays .
Chemical Sensors for Environmental Monitoring
The compound’s fluorescence can be quenched or enhanced in the presence of specific analytes, making it a valuable component in chemical sensors. These sensors can detect trace amounts of pollutants or hazardous substances in the environment, providing a sensitive and selective method for environmental monitoring .
Drug Development and Pharmacokinetics
In drug development, this compound can be used to study the pharmacokinetics of new drug candidates. Its fluorescent properties allow researchers to track the distribution and metabolism of drugs within biological systems, aiding in the optimization of drug delivery and efficacy .
Molecular Probes for Enzyme Activity
The compound can act as a molecular probe to study enzyme activity. By attaching it to substrates or inhibitors, researchers can monitor enzyme kinetics and mechanisms through changes in fluorescence. This application is crucial in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .
Development of Fluorescent Dyes for Microscopy
The compound is also used in the development of new fluorescent dyes for advanced microscopy techniques. These dyes can provide high-resolution images of cellular structures and dynamics, aiding in the study of complex biological systems.
MDPI RSC Publishing RSC Publishing MDPI : RSC Publishing : MDPI : RSC Publishing : RSC Publishing
Mécanisme D'action
Target of Action
Similar compounds have been known to targetEphrin type-A receptor 7 . This receptor is a tyrosine kinase that binds promiscuously GPI-anchored ephrin-A family ligands residing on adjacent cells, leading to contact-dependent bidirectional signaling into neighboring cells .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a process oftransmetalation . This involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Similar compounds have been known to participate in theSuzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a carbon-carbon bond through a process of oxidative addition and transmetalation .
Result of Action
Similar compounds have been known to cause changes in cell signaling due to their interaction with ephrin type-a receptor 7 .
Action Environment
Similar compounds have been known to exhibit properties that have been tailored for application under specific conditions .
Propriétés
IUPAC Name |
1-(1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O3/c15-14(16,17)8-2-1-3-9(6-8)18-13(22)19-10-4-5-12-11(7-10)20-24-21(12)23/h1-7H,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISTHXFVMIAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC3=NO[N+](=C3C=C2)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine](/img/structure/B3042622.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}isoquinolinium bromide](/img/structure/B3042623.png)
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide](/img/structure/B3042624.png)
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-fluoroaniline](/img/structure/B3042627.png)


![N1-{2-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}-2-chloroacetamide](/img/structure/B3042630.png)
![Methyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042631.png)
![4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042632.png)

![Methyl 3-[2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042636.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoyl chloride](/img/structure/B3042640.png)
![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)